molecular formula C15H11ClN2 B11925572 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 299162-74-6

1-(2-chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11925572
CAS No.: 299162-74-6
M. Wt: 254.71 g/mol
InChI Key: SVCSXKYZVMWICW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the cyclization of 2-chlorobenzoyl hydrazine with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include pyrazole derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cell proliferation, which can lead to anticancer effects. The molecular targets and pathways involved include various signaling proteins and enzymes that play crucial roles in cellular functions .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

299162-74-6

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-phenylpyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H

InChI Key

SVCSXKYZVMWICW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Cl

Origin of Product

United States

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